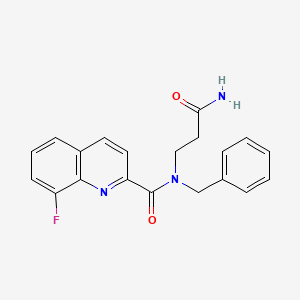![molecular formula C15H19NOS B5516137 8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one" is part of a class of chemicals known for their potential in antiviral, antibacterial, and anticancer applications. This analysis synthesizes information from various research studies focusing on its synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been explored for their significant biological activities. These compounds are synthesized via different methods, including microwave-assisted synthesis and traditional cyclocondensation techniques. Microwave-assisted synthesis of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones has been reported to yield compounds with potent antibacterial and antitubercular activities (Patel et al., 2023). Additionally, a one-pot cyclocondensation method facilitated the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, showcasing a versatile approach to accessing this scaffold (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of derivatives of 1-thia-4-azaspiro[4.5]decan-3-one is crucial for their biological activity. Research indicates that the presence of specific substituents at C-2, C-4, and C-8 positions significantly impacts their efficacy as antiviral, antibacterial, and anticancer agents. Structural characterization is typically achieved using techniques such as IR, NMR, and mass spectral analysis, providing detailed insights into the molecular frameworks of these compounds (Özlen Güzel et al., 2006).
Chemical Reactions and Properties
1-Thia-4-azaspiro[4.5]decan-3-ones undergo various chemical reactions, contributing to their versatile biological activities. For instance, their reactivity with different arylidene components through Knoevenagel reactions under microwave conditions has been leveraged to produce compounds with significant antibacterial and antitubercular properties (Patel et al., 2023). Such reactivities underscore the chemical versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in drug development.
Scientific Research Applications
Anti-Coronavirus Activity
Research by Apaydın et al. (2019) demonstrated that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one exhibited inhibitory effects against human coronavirus 229E replication, highlighting their potential as antiviral drug candidates. N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was identified as the most active compound in this series (Apaydın et al., 2019).
Antituberculosis and Anticancer Properties
Güzel et al. (2006) synthesized and evaluated a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for their antituberculosis and anticancer activities. Compound 3c showed significant inhibition of mycobacterial growth, and some compounds exhibited favorable cytotoxic effects on ovarian and renal cancer cell lines (Güzel et al., 2006).
Development of Anticancer and Antidiabetic Agents
Flefel et al. (2019) explored the synthesis of a novel series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, which demonstrated significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds showed potential as inhibitors for alpha-amylase and alpha-glucosidase, suggesting their use in antidiabetic therapies (Flefel et al., 2019).
Antimicrobial Activities
Patel et al. (2015) synthesized various spiro thiazolinone heterocyclic compounds, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, demonstrating enhanced antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-12-7-9-15(10-8-12)16(14(17)11-18-15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAKZOWJUAXUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)